molecular formula C11H11N B097253 4-Ethylquinoline CAS No. 19020-26-9

4-Ethylquinoline

Cat. No.: B097253
CAS No.: 19020-26-9
M. Wt: 157.21 g/mol
InChI Key: UOYJBGYNFMPCLV-UHFFFAOYSA-N
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Description

4-Ethylquinoline is an organic compound belonging to the quinoline family, characterized by a quinoline ring with an ethyl group attached at the fourth position. This compound is known for its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The molecular formula of this compound is C11H11N, and it has a molecular weight of 157.22 g/mol .

Scientific Research Applications

4-Ethylquinoline has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: It is used in the study of biological processes and as a precursor for bioactive molecules.

    Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4-Ethylquinoline is associated with certain hazards. The safety information includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives, including 4-Ethylquinoline, have received considerable attention due to their broad spectrum of bioactivity, making them a core template in drug design . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of 4-Ethylquinoline. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ethyl acetoacetate as starting materials. The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium ethoxide. The reaction proceeds through a cyclization process, forming the quinoline ring with the ethyl group at the fourth position .

Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or arsenic acid. This method also results in the formation of the quinoline ring, with the ethyl group introduced through subsequent alkylation reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes utilize similar synthetic routes but are optimized for higher yields and efficiency. Catalysts and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

4-Ethylquinoline can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound without the ethyl group.

    2-Methylquinoline: A similar compound with a methyl group at the second position.

    4-Methylquinoline: A compound with a methyl group at the fourth position instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of the ethyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy in various applications .

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYJBGYNFMPCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172497
Record name Quinoline, 4-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19020-26-9
Record name Quinoline, 4-ethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylquinoline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINOLINE, 4-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O719B641V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyltriphenylphosphonium bromide (45.0 g, 0.122 m) was suspended in anhydrous dimethoxyethane under a nitrogen atmosphere and cooled to -30° C. n-Butyllithium (12.2 mL of a 1 molar solution in THF) was added and the reaction mixture was stirred at -30° to -40° C. for 1 hour. 4-Chloroquinoline (9.0 g, 0.055 m) was added and the suspension was slowly warmed to room temperature and allowed to stir overnight. After heating under reflux for 2-3 hours, 50-100 mL of solvent was distilled out and replaced by a solution of sodium carbonate (12.9 g) in water (60-80 mL). After refluxing for another 2-3 hours, the solvents were evaporated and the residue was partitioned between methylene chloride and aqueous HCl. The organic phase was extracted twice with HCl, and the combined aqueous phases were basified with sodium hydroxide (50:50) to pH 9-10, extracted with ether, dried, and evaporated to give an oil which was purified by HPLC on silica gel eluting with 1:1 ethyl acetate:hexane to give 5.54 g (64%) of 4-ethylquinoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-Ethylquinoline be synthesized through dehydration reactions?

A: While dehydration might seem like a viable pathway, research indicates that it primarily yields different products. For instance, dehydrating 4-(1-hydroxyethyl)quinoline or its xanthate derivative mainly produces this compound and 4-acetylquinoline in equal amounts, with 4-vinylquinoline appearing only as a minor product []. Similarly, dehydrochlorination of 4-(1-chloroethyl)quinoline favors the formation of 4-ethyl-3-ethoxyquinoline, leaving 4-vinylquinoline as a minor product [].

Q2: What are the alternative synthetic routes for this compound?

A: A more effective synthesis involves the Wittig reaction. Reacting 4-quinolinecarboxaldehyde with methyl triphenylphosphonium ylide in dimethyl sulfoxide leads to the formation of 4-vinylquinoline in good yield [].

Q3: How does the structure of quinoline derivatives influence their reactivity in photochemical reactions with organic acids?

A: The position of substituents on the quinoline ring significantly affects the products formed in photochemical reactions with organic acids. For example, irradiating 2-quinolinecarbonitrile in the presence of propionic acid yields products like 2-Ethylquinoline, 2, 4-diethylquinoline, 2-phenylquinoline, and 4-ethyl-2-quinolinecarbonitrile []. In contrast, 3-quinolinecarbonitrile under similar conditions produces 2-ethyl-3-quinolinecarbonitrile, 4-ethyl-3-quinolinecarbonitrile, 3-cyano-4-ethyl-1, 4-dihydroquinoline, and 2, 4-diethyl-3-quinolinecarbonitrile []. This difference highlights the impact of substituent position on the reactivity and product selectivity in these reactions.

Q4: Can this compound be synthesized through amination reactions?

A: While direct amination of this compound is not discussed in the provided research, an interesting reaction occurs with its structural isomer, 1-ethylquinoline 1-oxide []. Reacting it with isopropyl nitrite and sodium amide in liquid ammonia leads to the formation of 2-amino-4-ethylquinoline 1-oxide as the major product []. This reaction showcases the potential of amination reactions in synthesizing specific derivatives of this compound.

Q5: Is there any information available about the presence of this compound in complex mixtures like petroleum distillates?

A: While the provided research doesn't specifically address this compound, one paper focuses on identifying nitrogen compounds in petroleum distillates []. Although this particular study centers on the isolation and synthesis of 2,3,8-Trimethyl-4-ethylquinoline from Californian petroleum, it suggests that similar analytical techniques might be employed to investigate the presence and properties of this compound in such complex mixtures.

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